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Compound of Interest

Compound Name: Rhizoferrin

Cat. No.: B1680593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhizoferrin, a polycarboxylate siderophore, plays a crucial role in iron acquisition for various

fungi and bacteria. Its unique structure, consisting of two citric acid molecules linked to a

diaminobutane backbone, makes it a subject of interest in microbiology, environmental science,

and as a potential target for antimicrobial drug development. Nuclear Magnetic Resonance

(NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and

characterization of rhizoferrin and its analogs. These application notes provide detailed

protocols and data for the structural elucidation of rhizoferrin using one-dimensional (1D) and

two-dimensional (2D) NMR techniques.

Data Presentation
The structural assignment of rhizoferrin is confirmed through the analysis of its 1D and 2D

NMR spectra. The chemical shifts of the proton (¹H) and carbon-¹³ (¹³C) nuclei are summarized

in the tables below. These values are crucial for the verification of the molecular structure and

for comparative studies of rhizoferrin analogs.

Table 1: ¹H NMR Chemical Shift Data for Rhizoferrin
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Atom Number Proton
Chemical Shift
(ppm)

Multiplicity J (Hz)

2, 2' H₂ₐ, H₂'ₐ 2.75 dd 15.5, 3.0

2, 2' H₂♭, H₂'♭ 2.65 dd 15.5, 8.5

4, 4' H₄ₐ, H₄'ₐ 2.55 d 15.0

4, 4' H₄♭, H₄'♭ 2.45 d 15.0

6, 9 H₂ 3.10 m

7, 8 H₂ 1.45 m

Solvent: D₂O. Chemical shifts are referenced to the residual solvent signal.

Table 2: ¹³C NMR Chemical Shift Data for Rhizoferrin[1]

Atom Number Carbon Chemical Shift (ppm)

1, 1' C=O 178.5

2, 2' CH₂ 45.2

3, 3' C-OH 75.1

4, 4' CH₂ 47.8

5, 5' C=O 181.2

6, 9 CH₂ 40.1

7, 8 CH₂ 27.3

Solvent: D₂O. Chemical shifts are referenced to the residual solvent signal.

Experimental Protocols
Protocol 1: Isolation and Purification of Rhizoferrin
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This protocol outlines the general steps for isolating rhizoferrin from fungal cultures, a

necessary prerequisite for NMR analysis.

Materials:

Fungal strain known to produce rhizoferrin (e.g., Rhizopus microsporus)

Iron-deficient culture medium

Centrifuge and centrifuge tubes

Ion-exchange chromatography column (e.g., Dowex 50W-X8)

Gel filtration chromatography column (e.g., Sephadex G-10)

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

Rotary evaporator

Lyophilizer

Methodology:

Fungal Fermentation: Inoculate the rhizoferrin-producing fungal strain into an iron-deficient

liquid culture medium. Incubate for a period sufficient for siderophore production (typically 5-

10 days) with shaking.

Mycelia Removal: Separate the fungal mycelia from the culture supernatant by

centrifugation.

Cation Exchange Chromatography: Apply the supernatant to a cation-exchange column to

capture the positively charged ferric-rhizoferrin complex. Elute with a suitable buffer.

Gel Filtration Chromatography: Further purify the eluate using a gel filtration column to

separate compounds based on size.

Preparative HPLC: Perform a final purification step using preparative reverse-phase HPLC to

obtain highly pure rhizoferrin.
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Solvent Removal: Remove the HPLC solvent using a rotary evaporator.

Lyophilization: Lyophilize the purified sample to obtain a dry powder.

Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

Purified, lyophilized rhizoferrin

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

High-quality 5 mm NMR tubes

Pipettes and a filter (e.g., glass wool plug in a Pasteur pipette)

Methodology:

Determine Sample Amount: Weigh approximately 5-10 mg of purified rhizoferrin for ¹H NMR

and 20-50 mg for ¹³C NMR.

Dissolution: Dissolve the rhizoferrin sample in 0.5-0.6 mL of the chosen deuterated solvent.

D₂O is commonly used for its compatibility with biological molecules.

Filtration: To remove any particulate matter that could degrade spectral quality, filter the

sample solution through a glass wool plug directly into the NMR tube.

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR

tube.

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 3: NMR Data Acquisition
This protocol details the acquisition of 1D and 2D NMR spectra for the structural elucidation of

rhizoferrin.
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Instrumentation:

NMR Spectrometer (400 MHz or higher is recommended for better resolution)

1D NMR Experiments:

¹H NMR:

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Solvent Suppression: Use presaturation for samples in D₂O to suppress the residual HDO

signal.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 or more, as ¹³C is much less sensitive than ¹H.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

same spin system. This is useful for tracing the connectivity of protons in the diaminobutane

and citric acid moieties.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms. This experiment is crucial for assigning the carbons that have attached

protons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This is essential for connecting the different spin

systems, for example, linking the diaminobutane backbone to the citric acid units through the

amide bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space. This can provide information about the three-dimensional conformation of the

molecule.

Data Interpretation for Structural Elucidation
The structural elucidation of rhizoferrin is achieved through the systematic analysis of the

acquired NMR spectra:

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different

types of protons and their chemical environments. The integration of the signals gives the

relative number of protons of each type. The multiplicity (singlet, doublet, triplet, etc.) and

coupling constants (J-values) reveal which protons are adjacent to each other.

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in

the molecule. The chemical shifts provide information about the type of carbon (e.g.,

carbonyl, methylene, quaternary).

COSY Analysis: Cross-peaks in the COSY spectrum connect protons that are coupled to

each other. This allows for the assembly of spin systems, such as the protons within the

diaminobutane chain and the methylene protons of the citric acid residues.

HSQC Analysis: Each cross-peak in the HSQC spectrum links a proton to its directly

attached carbon atom, enabling the unambiguous assignment of protonated carbons.

HMBC Analysis: HMBC is critical for establishing the overall connectivity of the molecule. For

rhizoferrin, key HMBC correlations would be observed between the methylene protons of
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the diaminobutane and the carbonyl carbons of the citric acid moieties, confirming the amide

linkages.

Structure Confirmation: By combining the information from all these experiments, the

complete chemical structure of rhizoferrin can be pieced together and confirmed.
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Caption: Simplified biosynthesis of rhizoferrin from its precursors.

NMR Structural Elucidation Workflow
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Caption: General workflow for rhizoferrin structural elucidation via NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Rhizoferrin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680593#nmr-spectroscopy-for-rhizoferrin-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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